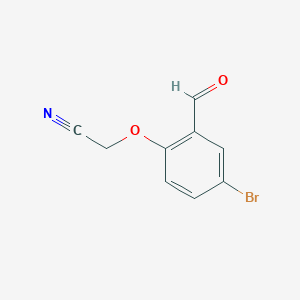

(4-Bromo-2-formylphenoxy)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Bromo-2-formylphenoxy)acetonitrile is an organic compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . It is characterized by the presence of a bromo group, a formyl group, and a phenoxy group attached to an acetonitrile moiety. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-formylphenoxy)acetonitrile typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromo-2-formylphenoxy)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.

Reduction: Sodium borohydride in a solvent like ethanol.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.

Reduction: Formation of (4-bromo-2-hydroxyphenoxy)acetonitrile.

Oxidation: Formation of (4-bromo-2-carboxyphenoxy)acetonitrile.

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

One of the primary applications of (4-Bromo-2-formylphenoxy)acetonitrile is in the synthesis of 2-Aroylbenzo[b]furans. This compound acts as a starting material that reacts with arylboronic acids to yield these derivatives, which are important in the development of new pharmaceuticals and biologically active compounds. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling methods, which are well-established in organic synthesis.

Experimental Procedures

- Reagents : this compound, arylboronic acids, palladium catalysts.

- Conditions : The reactions are often conducted under inert atmospheres to prevent oxidation and moisture interference.

- Outcomes : The products obtained can exhibit enhanced biological activity due to structural modifications facilitated by this compound.

Interaction Studies

Research into how this compound interacts with enzymes or receptors could reveal therapeutic applications. For instance, studies focusing on its reactivity with metal ions may uncover catalytic properties beneficial for various chemical transformations.

Material Science Applications

The compound's ability to form stable complexes with metal ions may also extend its utility to material science. Compounds similar in structure have been explored for their capacity to solvate heavy metal salts, indicating that this compound could be used in developing materials for environmental remediation or catalysis .

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound in synthetic applications:

Wirkmechanismus

The mechanism of action of (4-Bromo-2-formylphenoxy)acetonitrile depends on its chemical reactivity and the specific context in which it is used. For example, in nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the formyl group is reduced to an alcohol, altering the compound’s chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromophenylacetonitrile: Similar structure but lacks the formyl group.

2-Formylphenoxyacetonitrile: Similar structure but lacks the bromo group.

Uniqueness

(4-Bromo-2-formylphenoxy)acetonitrile is unique due to the presence of both the bromo and formyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its analogs.

Biologische Aktivität

(4-Bromo-2-formylphenoxy)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H8BrNO2

- Molecular Weight : 256.08 g/mol

The presence of the bromine atom and the formyl group contributes to its reactivity and potential biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with phenyl rings substituted with halogens exhibit significant antibacterial activity. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups, such as bromine, enhances antimicrobial efficacy against various pathogens.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4-Bromo-2-formylphenoxyacetonitrile | TBD | Antibacterial |

| Compound A | 93.7 | Antibacterial |

| Compound B | 46.9 | Antifungal |

The minimum inhibitory concentration (MIC) values suggest that this compound could potentially exhibit similar or enhanced antimicrobial activity compared to known standards like norfloxacin .

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 12 μM, suggesting moderate cytotoxicity compared to standard chemotherapeutics.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HeLa | TBD | TBD |

This data indicates that further research is warranted to fully elucidate its anticancer potential and underlying mechanisms .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, including enzymes involved in cell proliferation and survival pathways. Molecular docking studies have suggested that this compound could effectively bind to targets such as Bcl-2, which plays a critical role in regulating apoptosis.

In Silico Studies

Molecular dynamics simulations have been employed to predict the binding affinity and interaction modes of this compound with target proteins. These studies provide insights into how structural modifications can enhance or diminish biological activity.

Eigenschaften

IUPAC Name |

2-(4-bromo-2-formylphenoxy)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKCKCYUDVRANK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)OCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.